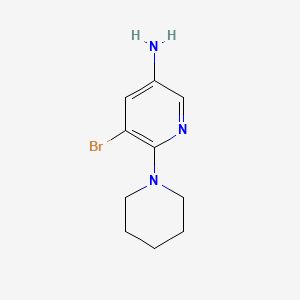

5-Amino-3-bromo-2-piperidinopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

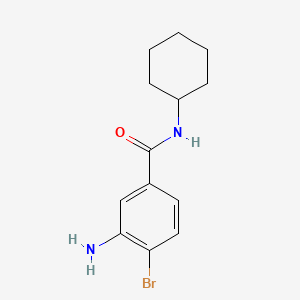

5-Amino-3-bromo-2-piperidinopyridine (5-ABP) is an organic compound with a wide range of applications in both organic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including those with medicinal properties. 5-ABP is also used as a starting material in the synthesis of other compounds, such as peptides, amines, and amides. In addition, 5-ABP has been studied for its potential therapeutic applications as an inhibitor of various enzymes and receptors.

Wissenschaftliche Forschungsanwendungen

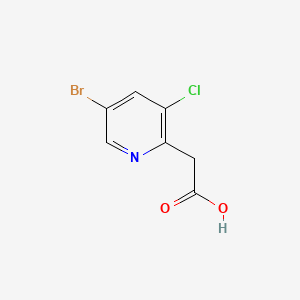

Selective Amination Catalyzed by Palladium Complexes

A prominent application in scientific research involving 5-Amino-3-bromo-2-piperidinopyridine is its role in selective amination reactions catalyzed by palladium complexes. This process predominantly yields specific aminated pyridine products with high isolation yields and excellent chemoselectivity. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly gives 5-amino-2-chloropyridine in a 96% isolated yield, showcasing the efficiency and selectivity of such catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).

Radiosynthesis of Fluoropyridines

Another research application of 5-Amino-3-bromo-2-piperidinopyridine is in the radiosynthesis of fluoropyridines, which are pivotal in the development of radiopharmaceuticals. The synthesis achieves yields of 8-85% by the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines. This method stands out for its "minimalist" conditions that ensure successful amination, highlighting its significance in the synthesis of compounds for medical imaging applications (Pauton et al., 2019).

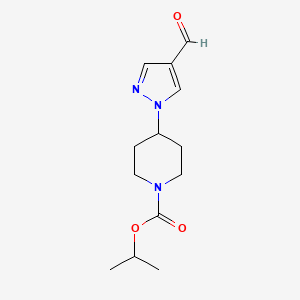

Aminocarbonylation Reactions

5-Amino-3-bromo-2-piperidinopyridine is also utilized in aminocarbonylation reactions, a palladium-catalyzed process that incorporates amino groups into organic molecules. This method is applied to the functionalization of pyridazin-3(2H)-one rings, demonstrating the compound's utility in synthesizing amide derivatives with high reactivity and yield. Such transformations underscore the adaptability of 5-Amino-3-bromo-2-piperidinopyridine in constructing complex organic frameworks (Takács et al., 2012).

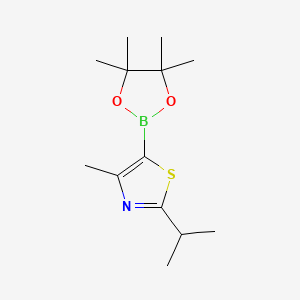

Electrocatalytic Synthesis

The compound is key in the electrocatalytic synthesis of aminonicotinic acid, a process that reduces halopyridines in the presence of CO2 under mild conditions. This method is especially noteworthy for its environmental friendliness and efficiency, highlighting the compound's role in green chemistry and sustainable synthesis strategies (Gennaro et al., 2004).

Eigenschaften

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGYLXXOMLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-piperidinopyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)